molecular formula C16H15N3O B3059273 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one CAS No. 963-34-8

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one

Cat. No.: B3059273
CAS No.: 963-34-8
M. Wt: 265.31 g/mol
InChI Key: GOZTWIXHTIBOHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one typically involves the amidation of anthranilic acid derivatives followed by cyclization. One common method involves the reaction of anthranilic acid with acetic anhydride to form 3,1-benzoxazin-4-ones, which are then condensed with aromatic amines . The reaction conditions often include heating under reflux in ethanol with a catalyst such as copper chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and various functionalized derivatives that exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication and repair mechanisms, contributing to its cytotoxic effects . The compound’s ability to modulate signaling pathways also plays a role in its anti-inflammatory and antibacterial activities .

Comparison with Similar Compounds

Properties

IUPAC Name

6-amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZTWIXHTIBOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242194
Record name 6-Aminomethaqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

963-34-8
Record name 6-Aminomethaqualone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminomethaqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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